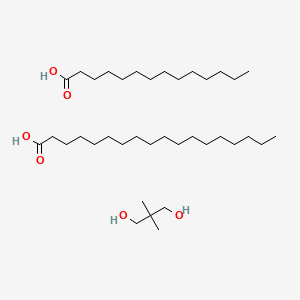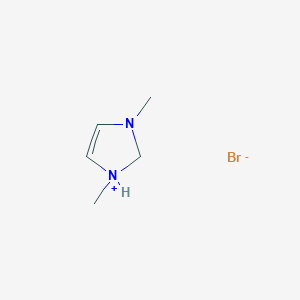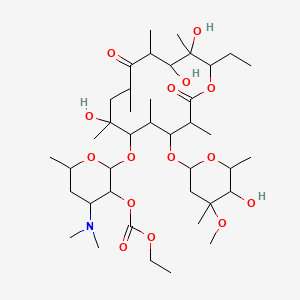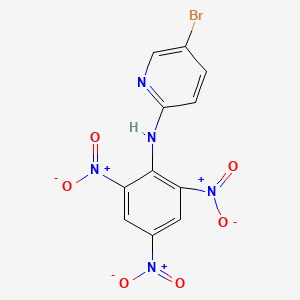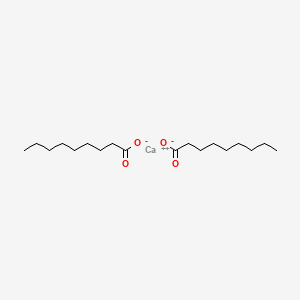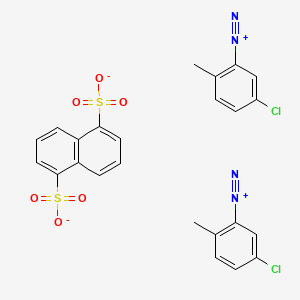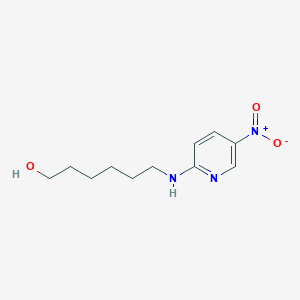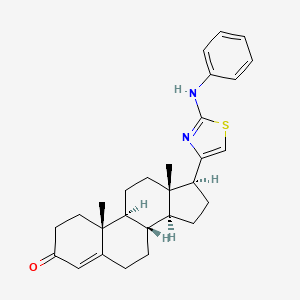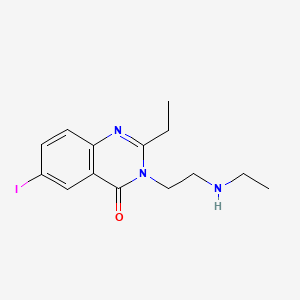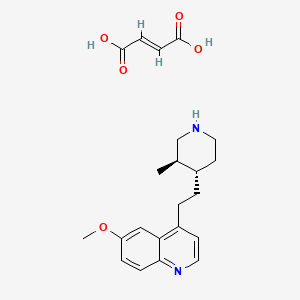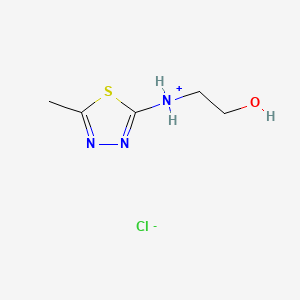
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: A suitable solvent such as ethanol or water.
Catalyst: Hydrochloric acid acts as both a catalyst and a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of 5-methyl-1,3,4-thiadiazole and ethanolamine.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Substituted amino or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: A related compound with similar structural features but different functional groups.
5-Methyl-1,3,4-thiadiazol-2-ol: Another thiadiazole derivative with distinct chemical properties.
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63503-48-0 |
|---|---|
Molekularformel |
C5H10ClN3OS |
Molekulargewicht |
195.67 g/mol |
IUPAC-Name |
2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H |
InChI-Schlüssel |
KHIOKHVYMBVPTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)[NH2+]CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


